molecular formula C10H9ClN2O2 B2441358 methyl 3-amino-6-chloro-1H-indole-2-carboxylate CAS No. 142641-05-2

methyl 3-amino-6-chloro-1H-indole-2-carboxylate

Cat. No. B2441358
CAS RN: 142641-05-2
M. Wt: 224.64
InChI Key: XOYUMZOVXXTCSS-UHFFFAOYSA-N
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Description

“Methyl 3-amino-6-chloro-1H-indole-2-carboxylate” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties .


Synthesis Analysis

The synthesis of indole derivatives has been a focus of many researchers . For example, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .


Molecular Structure Analysis

The molecular structure of indole derivatives, including “methyl 3-amino-6-chloro-1H-indole-2-carboxylate”, is significant due to their aromatic nature. Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .


Chemical Reactions Analysis

Indole derivatives undergo various chemical reactions. For instance, the Fischer indole synthesis involves the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride, resulting in a tricyclic indole .

Mechanism of Action

The mechanism of action of indole derivatives is often related to their ability to bind with high affinity to multiple receptors, which makes them useful in developing new biologically active compounds .

Safety and Hazards

Indole derivatives can be hazardous. For instance, they can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The investigation of novel methods of synthesis has attracted the attention of the chemical community , indicating a promising future direction in this field.

properties

IUPAC Name

methyl 3-amino-6-chloro-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-15-10(14)9-8(12)6-3-2-5(11)4-7(6)13-9/h2-4,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYUMZOVXXTCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-amino-6-chloro-1H-indole-2-carboxylate

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